molecular formula C23H15ClN2O3 B11684553 4-Chloro-2-[4-(2-nitrophenyl)-6-phenylpyridin-2-yl]phenol

4-Chloro-2-[4-(2-nitrophenyl)-6-phenylpyridin-2-yl]phenol

Cat. No.: B11684553
M. Wt: 402.8 g/mol
InChI Key: VJYMEPBTLLNARR-UHFFFAOYSA-N
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Description

4-Chloro-2-[4-(2-nitrophenyl)-6-phenylpyridin-2-yl]phenol is a complex organic compound with a unique structure that includes a chlorinated phenol group, a nitrophenyl group, and a phenylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[4-(2-nitrophenyl)-6-phenylpyridin-2-yl]phenol typically involves multi-step organic reactions. One common approach is the nitration of a chlorinated phenol, followed by coupling with a phenylpyridine derivative. The reaction conditions often include the use of strong acids or bases, solvents like dioxane, and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to monitor the reactions and purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[4-(2-nitrophenyl)-6-phenylpyridin-2-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions include quinone derivatives, amino derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Chloro-2-[4-(2-nitrophenyl)-6-phenylpyridin-2-yl]phenol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorinated phenols and nitrophenyl derivatives, such as 4-chloro-2-nitrophenol and 2-chloro-4-nitrophenol .

Uniqueness

What sets 4-Chloro-2-[4-(2-nitrophenyl)-6-phenylpyridin-2-yl]phenol apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C23H15ClN2O3

Molecular Weight

402.8 g/mol

IUPAC Name

4-chloro-2-[4-(2-nitrophenyl)-6-phenylpyridin-2-yl]phenol

InChI

InChI=1S/C23H15ClN2O3/c24-17-10-11-23(27)19(14-17)21-13-16(18-8-4-5-9-22(18)26(28)29)12-20(25-21)15-6-2-1-3-7-15/h1-14,27H

InChI Key

VJYMEPBTLLNARR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=C2)C3=CC=CC=C3[N+](=O)[O-])C4=C(C=CC(=C4)Cl)O

Origin of Product

United States

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